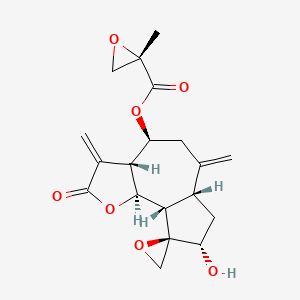

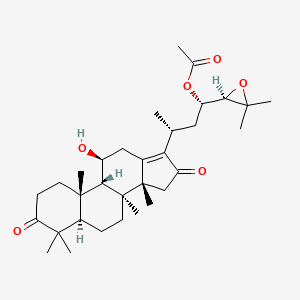

Monoacétate d'Alisol C

Vue d'ensemble

Description

Applications De Recherche Scientifique

Alisol C monoacetate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Alisol C Monoacetate, a triterpenoid found in Alisma orientale, has been shown to have diverse biological activities . It has been found to be active against certain antibiotic-resistant strains of S. aureus, E. faecium, E. coli, and P. aeruginosa . The compound has been proposed to interact with diverse protein targets, including the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes (AMPK, HCE-2) and functional proteins (YAP, LXR) .

Mode of Action

It is known that it interacts with its targets, leading to changes in cellular processes . For example, Alisol C Monoacetate has been shown to inhibit osteoclast formation induced by calcitriol in a co-culture of primary rat osteoblasts and primary rat bone marrow cells .

Biochemical Pathways

Alisol C Monoacetate is believed to modulate several biochemical pathways. It has been suggested that it may modulate the PI3K-AKT and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, proliferation, differentiation, and survival .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has solubility in dmf, dmso, and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Alisol C Monoacetate has been shown to have several effects at the molecular and cellular level. It reduces trabecular bone loss and serum levels of a variety of cytokines, including TNF-α, IL-6, and IL-1β, in an ovariectomized rat model of osteoporosis when administered at doses of 1 and 2 mg/kg . It also reduces ear edema in a mouse model of delayed-type hypersensitivity .

Analyse Biochimique

Biochemical Properties

Alisol C monoacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Alisol C monoacetate inhibits osteoclast formation induced by calcitriol in a co-culture of primary rat osteoblasts and primary rat bone marrow cells . It also reduces serum levels of cytokines such as TNF-α, IL-6, and IL-1β in an ovariectomized rat model of osteoporosis . These interactions highlight the compound’s potential in modulating inflammatory responses and bone metabolism.

Cellular Effects

Alisol C monoacetate exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the formation of osteoclasts, thereby reducing bone resorption . Additionally, Alisol C monoacetate influences cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces ear edema in a mouse model of delayed-type hypersensitivity, indicating its role in modulating immune responses . The compound’s impact on cytokine levels further underscores its influence on cellular signaling and inflammation.

Molecular Mechanism

The molecular mechanism of Alisol C monoacetate involves several pathways and interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Alisol C monoacetate inhibits the activity of certain antibiotic-resistant strains of bacteria by targeting their cellular machinery . Additionally, it modulates the PI3K/Akt/mTOR signaling pathway, which plays a pivotal role in cell growth, proliferation, and survival . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alisol C monoacetate change over time. The compound exhibits stability under specific storage conditions, maintaining its efficacy for up to four years when stored at -20°C . Long-term studies have shown that Alisol C monoacetate can reduce trabecular bone loss and serum cytokine levels in ovariectomized rats over extended periods . These findings suggest that the compound’s effects are sustained over time, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Alisol C monoacetate vary with different dosages in animal models. In an ovariectomized rat model of osteoporosis, doses of 1 and 2 mg/kg were effective in reducing bone loss and serum cytokine levels . Higher doses, such as 10 and 50 mg/kg, were used to reduce ear edema in a mouse model of delayed-type hypersensitivity . These studies indicate that Alisol C monoacetate has a dose-dependent effect, with higher doses potentially leading to more pronounced biological activities.

Metabolic Pathways

Alisol C monoacetate is involved in several metabolic pathways. It interacts with enzymes such as AMPK and SREBP-1c, which are crucial for glucose and lipid metabolism . The compound’s ability to modulate these pathways suggests its potential in treating metabolic disorders. Additionally, Alisol C monoacetate promotes the expression of ATP-binding cassette transporters, which play a role in lipid transport and metabolism .

Transport and Distribution

Within cells and tissues, Alisol C monoacetate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation in specific tissues, such as bone and immune cells, contribute to its targeted biological effects .

Subcellular Localization

Alisol C monoacetate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular machinery and subsequent biological effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du monoacétate d'Alisol C implique généralement l'extraction de tubercules d'Alisma orientale à l'aide d'éthanol. Le mélange est ensuite soumis à une extraction par micro-ondes pour obtenir le composé souhaité . Une autre méthode consiste à broyer la matière végétale Ze Xie pour obtenir de la poudre de Ze Xie, qui est ensuite mélangée avec de l'éther tert-butylique de méthyle et extraite par ultrasons .

Méthodes de production industrielle

La production industrielle de this compound suit des méthodes d'extraction similaires, mais à plus grande échelle. L'utilisation de techniques d'extraction avancées telles que l'extraction par micro-ondes et par ultrasons garantit des rendements et une pureté plus élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions

Le monoacétate d'Alisol C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses activités biologiques ou d'étudier ses propriétés dans différents contextes .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound dépendent du type de réaction. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des formes désoxygénées du composé .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles et voies moléculaires. Il inhibe la formation d'ostéoclastes en interférant avec la voie de signalisation induite par la calcitriol dans les cellules osseuses . De plus, il module la voie de signalisation PI3K/Akt/mTOR, qui est cruciale pour ses activités anti-inflammatoires et anticancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Alisol A : Un autre triterpénoïde d'Alisma orientale ayant des activités biologiques similaires.

Alisol B 23-acétate : Connu pour ses propriétés antibactériennes et anti-inflammatoires.

Alisol Q 23-acétate : Un triterpénoïde nouvellement identifié ayant de puissants effets antibactériens.

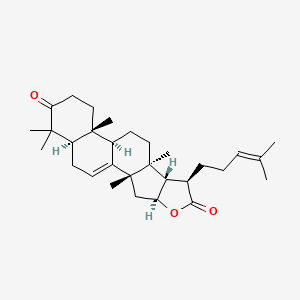

Unicité

Le monoacétate d'Alisol C se distingue par sa structure moléculaire spécifique, qui comprend un groupe époxy et un groupe acétoxy. Cette structure unique contribue à ses diverses activités biologiques et en fait un composé précieux pour la recherche scientifique .

Propriétés

IUPAC Name |

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOCQNIPRJEMDH-QSKXMHMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26575-93-9 | |

| Record name | Alisol C 23-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026575939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALISOL C 23-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3DV2XK24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Alisol C monoacetate and how is it related to other Alisol compounds?

A1: Alisol C monoacetate (16-oxoalisol B 23-monoacetate) is a triterpene isolated from Alismatis Rhizoma. Its structure is closely related to other bioactive triterpenes found in the same plant, namely Alisol A and Alisol B. Specifically, Alisol C monoacetate is a derivative of Alisol B, differing by the presence of a ketone group at the 16th carbon atom [, ].

Q2: What biological activities have been reported for Alisol C monoacetate?

A2: While Alisol C monoacetate itself has shown to be inactive in inhibiting inducible nitric oxide synthase (iNOS) in a study using murine macrophage-like RAW 264.7 cells [], other studies suggest that it may possess liver-protective properties. Research indicates that Alisol C monoacetate, along with Alisol A monoacetate and Alisol B monoacetate, demonstrated significant liver-protective activities against carbon tetrachloride (CCl4) induced liver damage in rats [, ]. This protection was observed through various markers, including liver microsomal enzyme activity, serum glutamic pyruvic transaminase levels, and serum triglyceride content.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)

![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)